1-[(Chloromethyl)sulfonyl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Chloromethyl)sulfonyl]butane is an organic compound with the molecular formula C5H11ClO2S. It is a sulfone derivative, characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a butane chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)sulfonyl]butane can be synthesized through several methods. One common approach involves the reaction of butane-1-sulfonyl chloride with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the electrophile and the formaldehyde providing the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethyl)sulfonyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Major products are sulfoxides and sulfones.
Scientific Research Applications
1-[(Chloromethyl)sulfonyl]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Chloromethyl)sulfonyl]butane involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various sulfonyl derivatives. The sulfonyl group can also participate in oxidation-reduction reactions, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Chloromethyl)sulfonyl]methylbenzene
- 1-[(Chloromethyl)sulfonyl]propane
- 1-[(Chloromethyl)sulfonyl]ethane
Uniqueness
1-[(Chloromethyl)sulfonyl]butane is unique due to its specific chain length and the presence of both chloromethyl and sulfonyl functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C5H11ClO2S |
---|---|
Molecular Weight |
170.66 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-9(7,8)5-6/h2-5H2,1H3 |
InChI Key |
WVRZNIKIYQPXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.